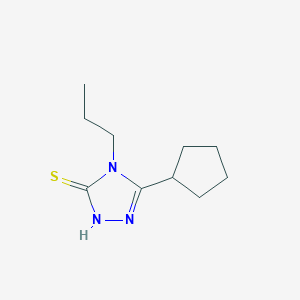
5-Cyclopentyl-4-propyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopentyl-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C10H17N3S. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate amines and aldehydes under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is synthesized in large quantities using optimized reaction conditions to ensure high yield and purity. Companies like ChemScene provide bulk manufacturing and sourcing services for such compounds .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentyl-4-propyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
5-Cyclopentyl-4-propyl-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-4-propyl-4H-1,2,4-triazole-3-thiol involves interactions with biological receptors through hydrogen bonding and dipole interactions. The compound’s unique structure allows it to bind to specific molecular targets, such as enzymes or receptors, thereby exerting its biological effects . The triazole ring and thiol group play crucial roles in these interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol
- 4,5-Diamino-4H-1,2,4-triazole-3-thiol
- 3,5-Dipropyl-4H-1,2,4-triazole
Uniqueness
5-Cyclopentyl-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific cyclopentyl and propyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
3-cyclopentyl-4-propyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H17N3S/c1-2-7-13-9(11-12-10(13)14)8-5-3-4-6-8/h8H,2-7H2,1H3,(H,12,14) |
InChI Key |
ZCTAVGZXOCHRIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NNC1=S)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide](/img/structure/B13185060.png)
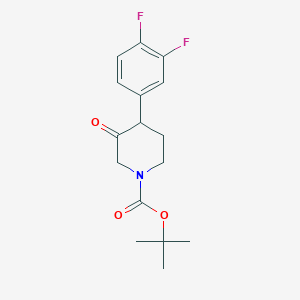
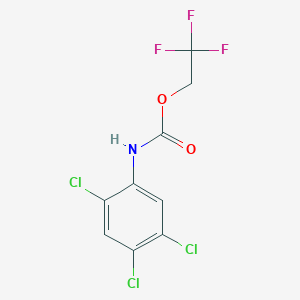
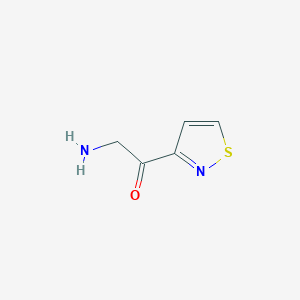
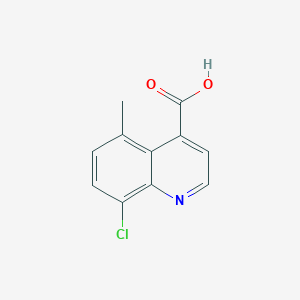
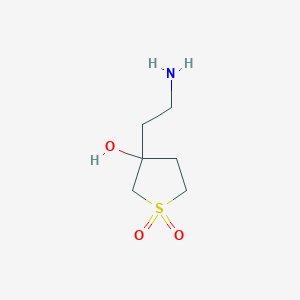
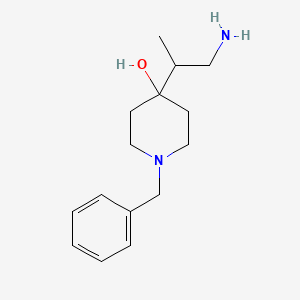

![2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal](/img/structure/B13185115.png)
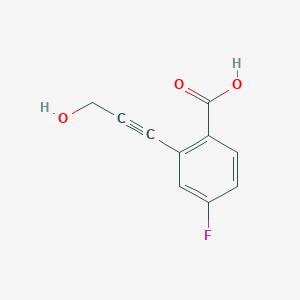
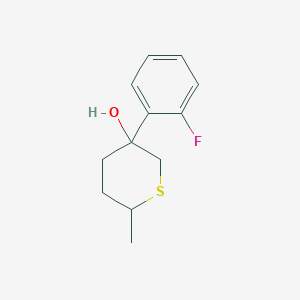
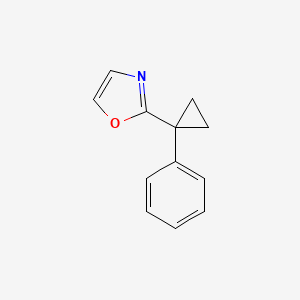
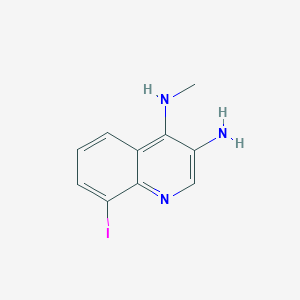
![3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13185153.png)
